molecular formula C29H21N5O3S B11605744 (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11605744
M. Wt: 519.6 g/mol
InChI Key: NUMFLZDRYSMYGQ-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a pyrazolylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with phenylhydrazine and a suitable thioamide under acidic conditions to yield the desired thiazolo[3,2-b][1,2,4]triazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its complex structure allows for specific interactions with biological targets, making it a valuable compound for scientific investigations.

Properties

Molecular Formula

C29H21N5O3S

Molecular Weight

519.6 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C29H21N5O3S/c1-37-23-14-12-20(13-15-23)26-21(18-33(32-26)22-10-6-3-7-11-22)17-25-28(36)34-29(38-25)30-27(35)24(31-34)16-19-8-4-2-5-9-19/h2-15,17-18H,16H2,1H3/b25-17-

InChI Key

NUMFLZDRYSMYGQ-UQQQWYQISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.